BOC-PHE(2-BR)-OH
Description
Contextualizing BOC-PHE(2-BR)-OH within the Field of Protected Amino Acids
In chemical synthesis, particularly in the assembly of peptides, protecting groups are indispensable. Amino acids possess at least two reactive functional groups—an amino group and a carboxyl group—which can interfere with each other during chemical reactions. rsc.org To achieve the controlled, sequential addition of amino acids to form a peptide chain, the amino group of one amino acid must be temporarily blocked or "protected" while its carboxyl group reacts with the free amino group of another. peptide.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used amino-protecting groups in a strategy known as Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comorgsyn.org The Boc group is favored for its stability under a wide range of reaction conditions, particularly to bases and nucleophiles, which prevents unwanted side reactions during peptide chain elongation. spectrumchemical.com It can be readily removed under acidic conditions, a process called deprotection, to reveal the free amine for the next coupling step. peptide.com this compound is thus a member of this critical class of reagents, designed for seamless integration into established Boc-SPPS protocols. sigmaaldrich.com
Below is a table comparing the properties of this compound with its parent compound, Boc-L-phenylalanine.
| Property | This compound | Boc-L-phenylalanine |
| Synonym | N-Boc-2-bromo-L-phenylalanine | N-(tert-Butoxycarbonyl)-L-phenylalanine |
| CAS Number | 261165-02-0 peptide.com | 13734-34-4 chemimpex.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₈BrNO₄ peptide.com | C₁₄H₁₉NO₄ chemimpex.com |
| Molecular Weight | 344.2 g/mol peptide.com | 265.31 g/mol chemimpex.com |
| Appearance | White Powder | White Powder chemimpex.com |
| Primary Application | Peptide Synthesis | Peptide Synthesis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Significance of Ortho-Bromination in Phenylalanine Derivatives for Synthetic Chemistry
The introduction of a halogen atom, such as bromine, onto the aromatic ring of phenylalanine is a powerful strategy for modifying its chemical and physical properties. The specific placement of the bromine at the ortho-position (the 2-position) is particularly significant for several reasons.
First, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows chemists to attach a wide array of other functional groups or complex molecular fragments to the phenyl ring post-synthesis, enabling the creation of diverse molecular libraries from a single peptide scaffold. mdpi.com
Second, ortho-bromination directly influences the molecule's conformational properties. The steric bulk of the bromine atom can restrict the rotation of the phenyl ring, locking the side chain into a more defined three-dimensional orientation. This conformational constraint can be crucial for enhancing the binding affinity and selectivity of a peptide for its biological target.
Third, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can be a key factor in molecular recognition, enhancing the binding of a ligand to a protein or other receptor. nih.gov Recent research has highlighted the importance of halogen size and position in enhancing the specificity of phenylalanine derivatives for biological targets such as the L-type amino acid transporter 1 (LAT1). nih.gov The ability to precisely install a bromine atom at the ortho-position, often achieved through methods like palladium-catalyzed C–H activation, provides a direct route to these valuable unnatural amino acids. researchgate.netresearchgate.netacs.org
Overview of Research Directions and Academic Impact of this compound
The primary application of this compound is as a specialized building block for the incorporation of 2-bromo-L-phenylalanine into peptide sequences using solid-phase or solution-phase synthesis techniques. nih.gov The resulting peptides are instrumental in a variety of research areas.
In medicinal chemistry, these modified peptides are used to conduct structure-activity relationship (SAR) studies. By systematically replacing a standard phenylalanine residue with its ortho-brominated counterpart, researchers can probe the steric and electronic requirements of a biological receptor, leading to the rational design of more potent and selective therapeutic peptides. The incorporation of halogenated amino acids can also improve the metabolic stability and pharmacokinetic profiles of peptide-based drugs. nih.gov
Furthermore, this compound is used in the synthesis of chemical probes and diagnostics. The bromine atom can be a precursor for radiolabeling or for the attachment of fluorescent tags, enabling the visualization and study of biological processes. The compound's utility extends to the development of novel biomaterials and peptidomimetics, where the unique properties of the ortho-bromo-phenylalanine residue are exploited to create new structures with tailored functions. nih.gov
The academic impact of this compound lies in its role as an enabling tool that expands the synthetic capabilities of chemists. It allows for the exploration of novel molecular architectures and the investigation of fundamental biological questions related to molecular recognition and protein-ligand interactions. By providing a reliable method for introducing a synthetically versatile and conformationally influential group into peptides, this compound contributes significantly to advancing the frontiers of chemical biology and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370324 | |
| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261165-02-0 | |
| Record name | 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc Phe 2 Br Oh and Its Stereoisomers
Total Synthesis Approaches to BOC-PHE(2-BR)-OH
The total synthesis of this compound involves the strategic introduction of the 2-bromophenyl group and the stereocontrolled formation of the α-amino acid core. Various methods have been developed to achieve this, often starting from commercially available precursors.
Strategic Considerations for Introducing the 2-Bromo Phenylalanine Moiety
The introduction of the 2-bromo phenylalanine moiety requires careful planning to ensure regioselectivity and compatibility with other functional groups. Key strategies include:
Starting with a pre-brominated precursor: A common approach involves using a commercially available brominated starting material, such as 2-bromobenzaldehyde (B122850) or 2-bromonitrobenzene. yok.gov.trnih.gov This simplifies the synthesis by avoiding a separate bromination step, which can sometimes lead to mixtures of isomers.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction, are powerful tools for forming the carbon-carbon bond between the phenyl ring and the alanine (B10760859) backbone. psu.edunih.gov This strategy allows for the late-stage introduction of the 2-bromoaryl group, offering flexibility in the synthesis of various analogs. psu.edu For instance, enantiomerically pure bromophenylalanine derivatives can be coupled with a range of boronic acids to generate diverse substituted phenylalanine derivatives. psu.edu
Electrophilic bromination: While potentially less regioselective, direct bromination of a phenylalanine precursor can be employed. This method requires careful control of reaction conditions to favor the formation of the desired ortho-isomer.
The choice of strategy often depends on the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity in the final products.
Stereoselective Synthesis of N-alpha-t-Butyloxycarbonyl-2-bromo-L-phenylalanine
Achieving the desired L-stereochemistry at the α-carbon is paramount for the biological activity of many peptides and pharmaceuticals. Several stereoselective methods are employed for the synthesis of Boc-2-bromo-L-phenylalanine. sigmaaldrich.com
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. baranlab.orgd-nb.info In the context of this compound synthesis, L-phenylalanine or other chiral amino acids can serve as the chiral source.
A typical chiral pool approach might involve:
Protection of the amino and carboxyl groups of a chiral amino acid.
Modification of the side chain to introduce the 2-bromophenyl group.
Deprotection and subsequent Boc protection of the amino group.
Asymmetric synthesis provides a powerful alternative to chiral pool methods, allowing for the direct creation of the desired enantiomer from achiral or racemic starting materials. renyi.hu This is often achieved through the use of chiral auxiliaries or chiral catalysts. york.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukharvard.edu For instance, a chiral oxazolidinone derived from a chiral amino alcohol can be used as a glycine (B1666218) enolate equivalent. renyi.hu Alkylation of this chiral enolate with a 2-bromobenzyl halide would proceed with high diastereoselectivity, and subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched 2-bromo-L-phenylalanine. researchgate.net The Evans aldol (B89426) reaction is another prominent example of using chiral auxiliaries for stereocontrol. york.ac.uk
Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands, can enantioselectively catalyze reactions. psu.edu Asymmetric hydrogenation of a suitable α-enamide precursor using a chiral rhodium-DuPHOS catalyst is a well-established method for producing enantiomerically pure α-amino acids. psu.edu This method offers high efficiency and enantioselectivity.
| Method | Description | Advantages | Disadvantages |
| Chiral Pool | Utilizes a readily available chiral starting material to transfer its stereochemistry to the target molecule. | Predictable stereochemistry. d-nb.info | Can be limited by the availability of suitable starting materials; may require multiple steps. |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to control the stereochemistry of a reaction. york.ac.uk | High levels of diastereocontrol are often achieved; the auxiliary can sometimes be recycled. york.ac.uk | Requires additional steps for attachment and removal of the auxiliary; stoichiometric amounts of the chiral auxiliary are needed. york.ac.uk |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. psu.edu | High efficiency and enantioselectivity; only a catalytic amount of the chiral source is required. psu.edu | Development of new catalysts can be challenging; catalyst may be expensive. |
Synthesis of the D-Stereoisomer: Boc-2-bromo-D-phenylalanine
The D-enantiomer, Boc-2-bromo-D-phenylalanine, is also a valuable building block, particularly for the synthesis of peptides with enhanced stability against enzymatic degradation. chemimpex.comnih.govfishersci.se
The synthesis of the D-stereoisomer can be achieved using methods analogous to those for the L-enantiomer, but with the opposite enantiomer of the chiral source. nih.gov For example, if a chiral auxiliary is used, the enantiomer of the auxiliary would be employed to generate the D-product. york.ac.uk Similarly, in asymmetric catalysis, the enantiomer of the chiral ligand can often be used to produce the opposite enantiomer of the product. psu.edu
A common method for preparing Boc-protected D-amino acids involves the reaction of the D-amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. vulcanchem.comchemicalbook.com
The synthetic pathways for the L- and D-enantiomers of Boc-2-bromophenylalanine are often mirror images of each other, particularly when employing asymmetric synthesis strategies.
| Feature | Synthesis of L-Enantiomer | Synthesis of D-Enantiomer |
| Chiral Source | L-amino acid (chiral pool), (S)-chiral auxiliary, or (R,R)-catalyst ligand. | D-amino acid (chiral pool), (R)-chiral auxiliary, or (S,S)-catalyst ligand. |
| Starting Materials | Often starts from L-phenylalanine or uses a prochiral precursor with a chiral catalyst favoring the (S)-configuration. | Often starts from D-phenylalanine or uses a prochiral precursor with a chiral catalyst favoring the (R)-configuration. vulcanchem.com |
| Key Reactions | Asymmetric alkylation, asymmetric hydrogenation. | Asymmetric alkylation, asymmetric hydrogenation. |
| Commercial Availability | Boc-2-bromo-L-phenylalanine is commercially available. sigmaaldrich.com | Boc-2-bromo-D-phenylalanine is also commercially available. fishersci.se |
In some cases, enzymatic resolution can be used to separate a racemic mixture of 2-bromophenylalanine, providing access to both enantiomers. Chemoenzymatic approaches, combining chemical synthesis with enzymatic reactions, have also been developed for the synthesis of both L- and D-biarylalanine derivatives from bromophenylalanine precursors.
Optimization of Reaction Conditions for High Yield and Purity
The optimization of reaction conditions is a critical step in the synthesis of specialized amino acid derivatives like this compound to ensure high yield and purity. This involves a systematic evaluation of various parameters, including solvents, temperature, and pressure, to control reaction kinetics, selectivity, and minimize side-product formation. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles from the synthesis of related halogenated and Boc-protected phenylalanine derivatives can be applied.
The choice of solvent is paramount as it can significantly influence reaction rates and the solubility of reactants and reagents, thereby affecting yield and purity. In the synthesis of Boc-protected amino acids and their derivatives, a range of solvents are employed depending on the specific synthetic step, such as the initial protection of the amino acid or subsequent coupling reactions.
For the N-protection step, which involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O), various solvents have been shown to be effective. The selection often depends on the solubility of the starting amino acid and the desired reaction conditions (homogeneous vs. heterogeneous). In the alkylation of N-protected hydrazines, a model reaction for introducing side chains, acetonitrile (B52724) (ACN) provided the best yields for monoalkylation compared to alcohols like ethanol (B145695) and methanol. kirj.ee In solid-phase peptide synthesis (SPPS), solvent choice also impacts resin swelling, which is crucial for reaction efficiency. Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are common, but greener alternatives like methyl-tert-butyl ether (MTBE) have shown comparable or even better yields and purity in certain coupling reactions. rsc.org
Research on the synthesis of related fluorinated phenylalanine derivatives has utilized solvents such as N,N-diisopropylethylamine (DIEA) and dichloromethane for coupling reactions. nih.gov The synthesis of other complex phenylalanine derivatives has been successfully carried out in solvent mixtures like ethyl acetate (B1210297) (EtOAc) and pyridine. nih.gov For the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a mixture of water and tert-butyl alcohol is a common solvent system. orgsyn.org
The following table summarizes the effects of different solvents on reactions analogous to the synthesis or application of this compound.
| Solvent/Solvent System | Reaction Type | Observed Effect | Reference |
| Acetonitrile (ACN) | Hydrazine Alkylation | Provided the highest yields (74-79%) for monoalkylation compared to other solvents. | kirj.ee |
| Dichloromethane (DCM) | Peptide Coupling | Commonly used for coupling reactions of Boc-L-phenylalanine derivatives. | nih.gov |
| N,N-Dimethylformamide (DMF) | Peptide Coupling | Standard solvent for SPPS; however, alternatives can offer better purity. | rsc.org |
| Ethanol (96%) | Hydrazine Alkylation | Moderate yields (57-61%), significantly better than methanol. | kirj.ee |
| Water / tert-Butyl Alcohol | Boc Protection | Effective system for the reaction of L-phenylalanine with Boc₂O. | orgsyn.org |
| Methyl-tert-butyl ether (MTBE) | Peptide Coupling | Found to give high yield (88%) and purity (97%) in a model coupling reaction. | rsc.org |
Temperature control is crucial for managing reaction rates and preventing side reactions, including racemization, which is a significant risk when activating the carboxylic acid of an amino acid. nih.gov Most Boc-protection and peptide coupling reactions are initially performed at reduced temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.govorgsyn.org For the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, the reaction temperature may rise to 30–35°C during the addition of Boc₂O before proceeding overnight at ambient temperature. orgsyn.org
There is no significant evidence in the reviewed literature to suggest that pressure optimization is a common or critical parameter for the liquid-phase synthesis of this compound under standard laboratory conditions.
Protection Group Chemistry in the Synthesis of this compound
Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like peptides and their derivatives. It allows for the selective masking of reactive functional groups to prevent unwanted side reactions during chemical transformations at other sites in the molecule. wikipedia.org
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of peptides and other pharmaceutically relevant molecules. highfine.comsigmaaldrich.com Introduced in the 1950s, its popularity stems from its ability to effectively mask the nucleophilic and basic nature of the amino group by converting it into a carbamate (B1207046). jk-sci.com This carbamate is significantly less reactive than the free amine.
The key advantages of the Boc group are its stability under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. highfine.comjk-sci.com However, it is readily and cleanly removed under acidic conditions. highfine.com This cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent. jk-sci.commdpi.com The products of this acidolysis are the free amine, carbon dioxide, and isobutene (from the tert-butyl cation), which are volatile and easily removed. highfine.com This differential stability is the cornerstone of its utility in complex synthetic strategies.
Orthogonal protection is a powerful strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. wikipedia.org This allows for the sequential and selective unmasking of different functional groups within the same molecule, enabling precise and controlled chemical modifications. wikipedia.org
The Boc group is a central component of one of the most classic orthogonal protection schemes in peptide synthesis. In this strategy, the α-amino group of an amino acid is protected with the acid-labile Boc group, while side-chain functional groups are often protected with groups that are cleaved by different methods, such as benzyl (B1604629) (Bzl)-based ethers or esters, which are removed by hydrogenolysis. wikipedia.org
A widely used orthogonal pair is Boc and Fmoc (9-fluorenylmethyloxycarbonyl). The Boc group is removed by acid (e.g., TFA), while the Fmoc group is stable to acid but is readily cleaved by a mild base, typically piperidine (B6355638) in DMF. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This Boc/Fmoc orthogonality allows chemists to, for example, deprotect a Boc-protected N-terminus to extend a peptide chain while leaving an Fmoc-protected side-chain amine (like on a lysine (B10760008) residue) intact, or vice-versa. sigmaaldrich.comorganic-chemistry.org This precise control is crucial for synthesizing branched peptides, cyclic peptides, or peptides with specific side-chain modifications. sigmaaldrich.com
Other protecting groups that are orthogonal to Boc include:
Allyloxycarbonyl (Alloc): Removed by palladium catalysis. organic-chemistry.org
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde): Removed by hydrazine. sigmaaldrich.com
The most common method for introducing the Boc group onto an amine is through reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction is typically performed in the presence of a base.
The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the free amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc₂O molecule. jk-sci.com This forms a tetrahedral intermediate. Subsequently, a tert-butyl carbonate group is eliminated, which is an excellent leaving group because it can readily decompose into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide or another base present in the reaction mixture then deprotonates the newly formed N-Boc amine, yielding the final protected product. jk-sci.com
| Reagent | Base (if required) | Solvent(s) | Key Features | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, TEA, DMAP, NaHCO₃ | Water, THF, DCM, DMF, tert-Butyl Alcohol | The most common and efficient method for Boc protection. | sigmaaldrich.comjk-sci.com |
| Di-tert-butyl dicarbonate (Boc₂O) | None (solvent-free) | None | An environmentally benign option that can proceed without a catalyst or solvent. | jk-sci.com |
| tert-Butyl Chloroformate | Pyridine | Ether | An older method; the reagent is less stable than Boc₂O. | orgsyn.org |
| O-Alkyl S-(pyridin-2-yl)carbonothiolates | None | N/A | Allows for selective N-protection of substrates with multiple hydroxyl groups. | organic-chemistry.org |
The choice of base and solvent can be optimized to suit the specific substrate. For amino acids, aqueous sodium hydroxide (B78521) or sodium bicarbonate with an organic co-solvent like tert-butyl alcohol or THF is common. orgsyn.org For other amines, organic bases like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in solvents like THF or DCM are frequently used. sigmaaldrich.comjk-sci.com
Carboxylic Acid Protection Strategies Relevant to this compound Precursors
In the multistep synthesis of peptides or complex heterocyclic structures derived from 2-bromophenylalanine, the temporary protection of the carboxylic acid group is a critical step. unistra.fr This strategy prevents the carboxyl group from participating in unintended side reactions, such as during peptide coupling or specialized transformations like intramolecular cyclizations. unistra.frpeptide.com The choice of the protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its selective removal without affecting other protecting groups like the N-terminal Boc group. This orthogonality is a cornerstone of modern synthetic chemistry. iris-biotech.de
Several types of ester protecting groups are relevant for precursors of this compound:
Benzyl (Bzl) Esters: These are commonly used and are stable to the basic conditions required for Fmoc group removal and the mildly acidic conditions for Boc group removal. They are typically cleaved by hydrogenolysis. peptide.com
tert-Butyl (tBu) Esters: This group is favored in Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions of Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA), often concurrently with the final cleavage of the peptide from the resin. iris-biotech.deug.edu.pl
Allyl (All) Esters: Allyl esters provide an additional layer of orthogonality. They are stable to both the acidic and basic conditions used for tBu/Boc and Fmoc deprotection, respectively. Their removal is achieved under specific conditions using palladium catalysis, allowing for selective deprotection of the C-terminus for on-resin cyclization or modification. peptide.com
The following table summarizes these common carboxylic acid protection strategies.
| Protecting Group | Introduction Method | Cleavage Conditions | Orthogonality Notes |
| Benzyl (Bzl) | Reaction with benzyl bromide in the presence of a base. | Catalytic Hydrogenation (e.g., H₂, Pd/C). | Stable to TFA (used for Boc removal) and piperidine (for Fmoc removal). peptide.comiris-biotech.de |
| tert-Butyl (tBu) | Reaction with isobutene in the presence of an acid catalyst. | Strong acids (e.g., Trifluoroacetic Acid - TFA). ug.edu.pl | Cleaved simultaneously with Boc groups; orthogonal to Fmoc group. iris-biotech.de |
| Allyl (All) | Reaction with allyl bromide in the presence of a base. | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger. | Stable to both TFA and piperidine, offering high orthogonality. peptide.com |
Advanced Synthetic Techniques
To enhance the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly employed in the production of specialized amino acids and peptides.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Compared to conventional heating, microwave irradiation provides rapid, uniform heating of the reaction mixture, which can lead to significantly shorter reaction times, cleaner reaction profiles, and higher product yields. researchgate.netcreative-peptides.com
While specific literature on the microwave-assisted synthesis of this compound is not prominent, the principles have been successfully applied to analogous reactions, such as the esterification of N-protected amino acids and peptide couplings. researchgate.netrsc.org For instance, microwave irradiation has been shown to reduce the time required for the esterification of N-Boc protected amino acids from several hours to just a few minutes, often with improved yields and purity. researchgate.net This technology can be applied to both the synthesis of the core structure and its subsequent use in peptide synthesis, optimizing coupling and deprotection steps. creative-peptides.comgoogle.com
The table below compares conventional and microwave-assisted approaches for a representative amino acid esterification reaction.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 2-10 minutes nih.govresearchgate.net |
| Energy Input | Slow, non-uniform heating of the vessel. | Direct, rapid heating of polar molecules in the mixture. creative-peptides.com |
| Yield | Often moderate to good. | Generally good to excellent, often higher than conventional methods. nih.gov |
| Side Reactions | Higher potential for side reactions due to prolonged heating. | Reduced side reactions due to shorter reaction times. creative-peptides.com |
Flow Chemistry Applications in its Production
Flow chemistry represents a paradigm shift from traditional batch production to continuous manufacturing. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. elte.hu This methodology has been successfully implemented in automated solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net
Building blocks like this compound are ideally suited for use in automated flow peptide synthesizers. In such systems, the amino acid is activated and pumped into a reactor column containing the resin-bound peptide chain. The subsequent deprotection and washing steps are also fully automated. researchgate.netmdpi.com This approach offers several advantages over batch synthesis:
Enhanced Efficiency: The entire process is automated, enabling the rapid synthesis of complex peptides. researchgate.net
Improved Purity and Yield: Precise control over reaction conditions minimizes side reactions, leading to a purer crude product.
Scalability and Safety: Flow reactors are easier to scale up and offer better heat management, making the process safer, especially for highly exothermic reactions. elte.hu
While the primary application discussed in the literature is the use of Boc-amino acids in flow-based peptide synthesis, the principles of flow chemistry could also be applied to the multi-step production of the this compound building block itself, offering a pathway to a more efficient and controlled manufacturing process.
| Feature | Batch Synthesis | Flow Chemistry |
| Process Type | Discontinuous; reagents are mixed in a single vessel. | Continuous; reagents are pumped through a reactor. elte.hu |
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. elte.hu |
| Scalability | Scaling up can be challenging and may alter reaction profiles. | More straightforward to scale by running the system for longer periods. |
| Automation | Can be automated, but often involves discrete steps. | Inherently suited for full automation and integration. researchgate.netresearchgate.net |
| Waste Generation | Can generate significant solvent waste, especially in SPPS washes. | Often reduces solvent consumption and waste. creative-peptides.com |
Applications of Boc Phe 2 Br Oh As a Chiral Building Block in Advanced Organic Synthesis
Peptide Synthesis Methodologies
Integration of BOC-PHE(2-BR)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for creating peptides, noted for its efficiency and the ease with which excess reagents and byproducts can be removed. iris-biotech.de The general process involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble solid support, or resin. peptide.compeptide.com
The integration of this compound into a peptide sequence via SPPS follows a cyclical procedure. peptide.com The synthesis starts with the C-terminal amino acid of the target peptide being anchored to the resin. peptide.com Following this, the N-α protecting group of the resin-bound amino acid is removed. This compound, with its carboxyl group activated, is then introduced to couple with the newly freed amino group. This cycle of deprotection and coupling is repeated with different protected amino acids until the desired peptide sequence is fully assembled. peptide.com
The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming this compound is not spontaneous and requires activation by a coupling reagent. uniurb.it The choice of this reagent is critical as it influences the reaction speed, yield, and the preservation of chiral integrity by minimizing racemization. americanpeptidesociety.org
Several classes of coupling reagents are employed in Boc-based SPPS:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classical activators. peptide.com They are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions. americanpeptidesociety.orgchempep.com
Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective, particularly for coupling sterically hindered amino acids. peptide.combachem.com
Aminium/Uronium Salts : This class includes some of the most efficient and commonly used reagents, such as HBTU, TBTU, and HATU. peptide.combachem.com They facilitate rapid coupling with minimal racemization. peptide.com HATU, in particular, is noted for its high efficiency, even in challenging coupling scenarios. bachem.com
The efficiency of these reagents can be influenced by factors like steric hindrance from the ortho-bromo substituent on the phenylalanine ring of this compound. For such potentially challenging couplings, phosphonium or aminium/uronium reagents are often preferred.
Table 1: Common Coupling Reagents for Solid-Phase Peptide Synthesis (SPPS)
| Reagent Class | Examples | Key Characteristics |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Cost-effective; byproduct of DCC is insoluble; often used with additives like HOBt to reduce racemization. americanpeptidesociety.orgpeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency; PyBOP is a non-toxic alternative to BOP; effective for sterically hindered couplings. bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very efficient with fast reaction times and low racemization; HATU is particularly effective for difficult sequences. peptide.combachem.com |
A key step in the SPPS cycle is the removal of the temporary N-α-Boc protecting group to allow for the addition of the next amino acid. peptide.com The Boc group is designed to be labile under moderately acidic conditions, which provides an orthogonal protection scheme relative to the more acid-stable side-chain protecting groups and the resin linkage. peptide.comnih.gov
The standard procedure for Boc deprotection involves treatment with trifluoroacetic acid (TFA). chempep.comnih.gov Typically, a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM) is used. peptide.comchempep.com The process generally consists of a brief prewash followed by a 15 to 25-minute deprotection reaction. chempep.com
During this acidic cleavage, the Boc group forms a reactive tert-butyl cation. peptide.com This cation can be scavenged by nucleophilic amino acid side chains, such as those of tryptophan or methionine, leading to undesired byproducts. To mitigate this, scavengers are often added to the deprotection solution. peptide.com Following deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized with a base, commonly Diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step. peptide.com
Table 2: Summary of Boc Group Deprotection in SPPS
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To cleave the acid-labile Boc group from the N-terminus. chempep.com |
| Scavenging | Addition of scavengers (e.g., 0.5% Dithioethane) | To trap reactive tert-butyl cations and prevent side reactions. peptide.comchempep.com |
| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM or DMF | To convert the N-terminal ammonium salt to a free amine for the next coupling. peptide.com |
Solution-Phase Peptide Synthesis Utilizing this compound
Before the widespread adoption of SPPS, peptides were constructed primarily using solution-phase (or liquid-phase) methods. libretexts.org This approach remains valuable, particularly for large-scale synthesis of shorter peptides. In this strategy, protected amino acids are coupled sequentially in an appropriate organic solvent. libretexts.org
When utilizing this compound in solution-phase synthesis, its carboxyl group is activated, typically with a coupling reagent like DCC, and then reacted with the free amino group of another amino acid or peptide fragment whose own carboxyl group is protected (e.g., as a methyl or benzyl (B1604629) ester). libretexts.orgnih.gov This prevents self-polymerization and ensures the correct sequence. The general steps involve:
Protection of the C-terminus of one amino acid (e.g., as a methyl ester).
Coupling of this compound with the C-protected amino acid using a coupling reagent (e.g., TBTU/HOBt or DCC/HOBt) and a base like DIPEA in a suitable solvent. nih.govmdpi.com
Purification of the resulting dipeptide.
Selective deprotection of either the N-terminus (Boc group) or C-terminus (ester group) to allow for further chain elongation. nih.gov
Impact of 2-Bromophenylalanine on Peptide Conformation and Structure
The incorporation of a non-natural amino acid like 2-bromophenylalanine can have a profound impact on the resulting peptide's three-dimensional structure and, consequently, its biological activity. The side chain of native phenylalanine contributes to peptide structure through hydrophobic and aromatic π-stacking interactions. peptide.com
The introduction of a bromine atom at the ortho (2-position) of the phenyl ring alters these properties in several ways:
Steric Effects : The bulky bromine atom can create steric hindrance, restricting the rotation around the side-chain's torsional angles (chi angles). This localized constraint can influence the peptide backbone's preferred conformation, potentially favoring specific secondary structures like β-turns or sheets. msu.edu
Electronic Effects : Bromine is an electronegative, electron-withdrawing atom. Its presence alters the electron distribution of the aromatic ring, which can modify or inhibit typical π-stacking interactions that are crucial for the folding and stability of many peptides.
Hydrophobicity : The bromo-substituent increases the lipophilicity of the side chain, which can enhance hydrophobic interactions within the peptide or with biological receptors.
These modifications are often exploited in medicinal chemistry to create peptides with constrained conformations, leading to increased receptor affinity, selectivity, and metabolic stability.
Synthesis of Peptidomimetics and Non-Natural Amino Acid Derivatives
This compound also serves as a valuable starting material for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability against enzymatic degradation. nih.gov
The protected amino acid framework can be chemically modified to create novel structures. For example, solid-phase synthesis techniques have been developed to convert resin-bound amino acids into derivatives like 2-hydroxy-1,3-ethyl-diamines. nih.gov this compound can be employed in such synthetic schemes to generate peptidomimetics containing the unique 2-bromophenyl moiety. The use of ring-substituted phenylalanine derivatives is a common strategy in drug development for conducting structure-activity relationship (SAR) studies, where the goal is to systematically modify a lead compound to optimize its therapeutic effects. peptide.comchemimpex.com
Design and Synthesis of Benzothiazole-Containing Phenylalanine Derivatives
The synthesis of peptide derivatives containing the benzothiazole (B30560) scaffold is of significant interest due to the diverse biological activities associated with this heterocyclic system, including antitumor and antimicrobial properties. nih.govekb.eg this compound can be envisioned as a precursor for creating novel benzothiazole-containing phenylalanine derivatives. The general strategy involves the coupling of the amino acid with 2-aminothiophenol, followed by an intramolecular cyclization.
A plausible synthetic route would begin with the activation of the carboxylic acid of this compound using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and subsequent reaction with 2-aminothiophenol. nih.gov The resulting intermediate amide would then undergo an oxidative cyclization to form the benzothiazole ring. This transformation can often be promoted by various oxidizing agents. The N-Boc protecting group is essential during these steps to prevent unwanted side reactions at the amino terminus. biosynth.comlibretexts.org This approach allows for the direct incorporation of the benzothiazole moiety onto the phenylalanine backbone, creating a structurally unique amino acid derivative for further use in peptide synthesis. mdpi.com
| Step | Reagents and Conditions | Purpose |
| 1. Amide Coupling | 2-aminothiophenol, DCC/HOBt or HBTU/DIEA, Anhydrous Solvent (e.g., DMF, DCM) | Formation of an amide bond between this compound and 2-aminothiophenol. |
| 2. Cyclization | Oxidizing agent (e.g., H₂O₂, DDQ) | Intramolecular cyclization to form the benzothiazole ring system. |
| 3. Deprotection (Optional) | Trifluoroacetic acid (TFA) in DCM | Removal of the Boc protecting group to allow for further peptide chain elongation. |
Incorporation into Cyclic Peptides and Peptide-Based Biomaterials
The unique structural features of this compound make it a valuable component for the synthesis of cyclic peptides and other peptide-based biomaterials. Cyclic peptides are of great interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. Standard solid-phase or solution-phase peptide synthesis methodologies can be employed to incorporate the this compound unit into a linear peptide sequence. biosynth.comcalstate.edu Following the assembly of the linear precursor, macrolactamization is performed to yield the cyclic peptide. The presence of the bulky 2-bromo-phenyl side chain can influence the conformational preferences of the resulting cyclic peptide, potentially leading to novel biological activities.
Dipeptides, particularly those containing aromatic residues, are known for their ability to self-assemble into well-ordered nanostructures such as nanotubes, nanospheres, and hydrogels. mdpi.comnih.govresearchgate.net These self-assembly processes are driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.govresearchgate.net
The incorporation of this compound into a dipeptide, for instance by coupling it with another amino acid like phenylalanine to form a BOC-Phe(2-Br)-Phe-OH analogue, would be expected to significantly modulate its self-assembly properties. The bromine atom introduces several effects:
Steric Hindrance: The bulky bromine atom at the ortho position can sterically hinder the typical π–π stacking arrangement observed in diphenylalanine derivatives, potentially leading to different supramolecular architectures. mdpi.compreprints.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, introducing an additional directional interaction that can influence the packing of the molecules in the self-assembled state.
Hydrophobicity: The bromo-substituent increases the hydrophobicity of the side chain, which could alter the interactions with the solvent and affect the morphology of the resulting nanostructures.
These modifications can lead to the formation of biomaterials with novel mechanical and optical properties. mdpi.com For example, functionalization of a Boc-diphenylalanine dipeptide with a benzothiazole group has been shown to significantly enhance the fluorescence of the resulting self-assembled nanostructures. mdpi.com
Generation of Hydroxyethylene Isosteres for Protease Inhibitors
Hydroxyethylene isosteres are key structural motifs in the design of potent protease inhibitors, particularly for aspartic proteases like HIV-1 protease. researchgate.net These non-hydrolyzable mimics of the peptide bond can effectively block the enzyme's active site. This compound can serve as a chiral starting material for the synthesis of novel hydroxyethylene isosteres.
The synthesis typically involves the conversion of the amino acid's carboxylic acid to a suitable electrophile, which then reacts with a nucleophile to build the isostere backbone. The 2-bromo-phenyl side chain could offer unique interactions within the S1 or S2 pockets of a target protease, potentially leading to inhibitors with improved potency or altered selectivity profiles compared to their non-brominated counterparts. researchgate.net
Orthogonal Reactivity of the Aryl Bromide Moiety
A key feature of this compound is the presence of the aryl bromide, which can be selectively functionalized using a variety of metal-catalyzed cross-coupling reactions. This "orthogonal" reactivity allows for the modification of the phenylalanine side chain without interfering with the peptide backbone, as the Boc and carboxylic acid groups are generally stable under these conditions. biosynth.com
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Brominated Phenylalanine Side Chain
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl bromide in this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. libretexts.orgtcichemicals.com By performing a Suzuki coupling on this compound, a wide variety of aryl or heteroaryl groups can be introduced at the 2-position of the phenylalanine ring. This allows for the synthesis of non-proteinogenic amino acids with extended aromatic systems. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. libretexts.orgorganic-chemistry.org This would result in the formation of a styrenyl-type derivative of phenylalanine, introducing a new point of unsaturation and potential for further functionalization.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne. nih.govorganic-chemistry.orgwikipedia.org Applying the Sonogashira reaction to this compound provides a direct route to phenylalanine derivatives containing a rigid alkynyl linker, which is useful for constructing complex molecular probes or linking the amino acid to other molecules.
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Phenylalanine Derivative |
| Heck | Alkene | Pd Catalyst, Base (e.g., Et₃N) | Alkenyl Phenylalanine Derivative |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl Phenylalanine Derivative |
Functionalization through Halogen-Metal Exchange
Halogen-metal exchange is another powerful technique for functionalizing aryl halides. nih.gov This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi or t-BuLi), at low temperatures. This process replaces the bromine atom with a metal (typically lithium), generating a highly reactive organometallic intermediate.
This lithiated species can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the 2-position of the phenylalanine ring. For example, reaction with carbon dioxide (CO₂) would yield a carboxylic acid, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. The Boc protecting group on the nitrogen is crucial as the free N-H proton would otherwise be acidic enough to quench the organolithium reagent. nih.gov This method provides access to a range of phenylalanine derivatives that are not readily accessible through cross-coupling reactions.
Strategies for Introduction of Diverse Functional Groups
The functionalization of the 2-bromo position on the phenyl ring of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for chemists to introduce a wide array of substituents, thereby creating a library of structurally diverse phenylalanine analogs for applications in drug discovery and material science. The most common and effective strategies include the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups, leading to the synthesis of novel biaryl amino acids. These unnatural amino acids are of significant interest as they can be incorporated into peptides to modulate their conformation and biological activity.
A typical Suzuki-Miyaura reaction involving a protected bromophenylalanine derivative involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of these components is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Phenylalanine Derivatives
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
This table presents a compilation of typical reaction conditions for Suzuki-Miyaura coupling reactions involving halogenated phenylalanine derivatives, based on established literature protocols.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govbeilstein-journals.org This reaction is particularly valuable for introducing alkynyl moieties onto the phenylalanine scaffold. The resulting alkynyl-functionalized amino acids can serve as precursors for further transformations or as components of novel materials and biologically active compounds. Research has demonstrated the successful application of Sonogashira coupling to iodophenylalanine-containing peptides to introduce organometallic labels. youtube.com
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Alkyne Coupling Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine (B6355638) | DMF | 50 |
| 1-Octyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 70 |
This interactive table outlines common conditions for the Sonogashira coupling of aryl halides, providing a framework for the alkynylation of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.org This methodology allows for the direct introduction of primary and secondary amines, as well as other nitrogen-containing functional groups, at the 2-position of the phenylalanine ring. This opens up possibilities for synthesizing amino acid derivatives with altered electronic and steric properties, which can be crucial for their biological function. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. youtube.com
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 |
| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 90 |
This interactive table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides, applicable to the functionalization of this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govbeilstein-journals.org This reaction can be employed to introduce alkenyl groups onto the phenyl ring of this compound. The resulting styrenyl-type phenylalanine derivatives are valuable intermediates in organic synthesis and can exhibit interesting photophysical properties. The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent.
Table 4: General Conditions for the Heck Reaction of Aryl Bromides
| Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |
| Methyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile (B52724) | 80 |
| 1-Octene | Pd(PPh₃)₄ | - | K₂CO₃ | DMA | 120 |
This interactive table provides an overview of common reaction conditions for the Heck olefination of aryl bromides, a strategy applicable to the modification of this compound.
Mechanistic Investigations and Reactivity Studies Involving Boc Phe 2 Br Oh
Reaction Mechanisms in BOC-PHE(2-BR)-OH Synthesis and Derivatization
The synthesis and modification of this compound involve intricate reaction mechanisms, often leveraging chiral auxiliaries for stereocontrol and understanding the regioselectivity of bromination.
Detailed Studies of Stereocontrol in Chiral Auxiliary-Mediated Reactions
The synthesis of enantiomerically pure amino acid derivatives frequently employs chiral auxiliaries to direct the stereochemical outcome of reactions. While specific studies detailing the use of chiral auxiliaries for the direct ortho-bromination of phenylalanine to yield this compound are not extensively detailed in the provided literature, the general principles are well-established. Chiral auxiliaries, such as oxazolidinones derived from amino alcohols, are covalently attached to the substrate (e.g., phenylalanine). These auxiliaries create a sterically biased environment around the reactive center, guiding incoming reagents to approach from a specific face of the molecule. This leads to the formation of diastereomers with high selectivity, which can then be separated. After the desired stereochemical transformation (e.g., bromination), the chiral auxiliary is cleaved, regenerating the enantiomerically enriched product orgsyn.orgwikipedia.orgyork.ac.ukthieme-connect.comacs.orgnih.gov. The choice of auxiliary, its attachment point, and the reaction conditions are critical for achieving high levels of stereocontrol in reactions like alkylations, aldol (B89426) additions, and halogenations of amino acid derivatives orgsyn.orgwikipedia.orgnih.gov.
Mechanistic Pathways of Ortho-Bromination and Subsequent Modifications
The introduction of a bromine atom at the ortho position of the phenylalanine phenyl ring typically proceeds via electrophilic aromatic substitution (EAS). In the case of phenylalanine derivatives, the phenyl ring is susceptible to electrophilic attack. Studies using unprotected aromatic amino acids like phenylalanine indicate that bromination, for example, with bromoisocyanuric acid sodium salt in acidic conditions, yields a mixture of ortho- and para-substituted products, with no significant meta substitution observed jst.go.jp. This regioselectivity is consistent with the activating and ortho/para-directing nature of the alkyl substituent (the side chain of phenylalanine) on the aromatic ring.
The general mechanism for aromatic bromination involves:
Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes or reacts with molecular bromine (Br₂) to generate a highly electrophilic bromine species, often represented as Br⁺ or a polarized Br₂-Lewis acid complex masterorganicchemistry.comlibretexts.orgpressbooks.pubrutgers.edu.
Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex libretexts.orgpressbooks.pub.
Deprotonation: A base (often the Lewis acid complex anion, e.g., FeBr₄⁻) abstracts a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated product libretexts.orgpressbooks.pub.
The Boc protecting group and the carboxylic acid moiety can influence the electronic distribution and steric accessibility of the phenyl ring, potentially affecting the ortho:para ratio. Subsequent modifications of the bromine substituent can involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitution under specific conditions, or the formation of organometallic intermediates, leveraging the bromine atom as a versatile synthetic handle .
Understanding Enantioselective Hydrolysis of Amino Acid Esters with Boc-Phe-OH
N-Boc-L-phenylalanine (Boc-Phe-OH) and its ester derivatives are frequently employed in enzymatic kinetic resolution processes for obtaining enantiomerically pure amino acids advancedchemtech.comrsc.orgcymitquimica.comofferchems.com. Kinetic resolution relies on the differential reaction rates of enantiomers catalyzed by a chiral entity, typically an enzyme. For instance, specific esterases or proteases can selectively hydrolyze one enantiomer of a racemic amino acid ester. Apomyoglobin has been reported to promote the enantioselective hydrolysis of N-Boc-phenylalanine esters, achieving nearly perfect kinetic resolution of the racemic mixture rsc.org. This means that one enantiomer of the ester is hydrolyzed to the corresponding amino acid much faster than the other, allowing for the isolation of the unreacted, enantiomerically enriched ester or the hydrolyzed amino acid. This enzymatic approach is a powerful tool for accessing enantiopure amino acid building blocks, crucial for peptide synthesis and pharmaceutical applications rsc.orgnih.gov.
Reactivity of the Bromine Substituent in Peptide and Organic Synthesis
The presence of a bromine atom on the phenylalanine side chain significantly influences the compound's reactivity, impacting its electronic properties and its ability to participate in non-covalent interactions.
Role in Halogen Bonding Interactions within Supramolecular Assemblies
Halogen bonding is a directional, non-covalent interaction that arises from the attraction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic atom (such as oxygen, nitrogen, or sulfur) osti.govnih.govnih.govsci-hub.senih.govacs.orgacs.orgnih.gov. Halogens, particularly iodine and bromine, can act as effective halogen bond donors. In this compound, the bromine atom on the phenyl ring can participate in halogen bonding interactions. These interactions are increasingly recognized for their importance in supramolecular chemistry, enabling the self-assembly of molecules into ordered structures like helices, tapes, and crystalline networks osti.govnih.govnih.govnih.gov. The strength and directionality of these bonds are influenced by the nature of the halogen and the electronic environment. For instance, studies on halogenated phenylalanine derivatives have shown that halogen bonding can stabilize peptide secondary structures, such as β-hairpins, with a strength comparable to hydrogen bonds nih.govacs.org. The ability to form predictable and tunable halogen bonds makes this compound and related compounds valuable for designing functional materials and understanding molecular recognition processes in biological systems osti.govnih.govacs.orgacs.org.
Table 1: Selected Halogen Bond Energies in Supramolecular Assemblies
| Interaction Type | Halogen Atom (X) | Typical Bond Energy Range (kcal/mol) | Relevant Context | Reference |
| X⋅⋅⋅X | Cl, Br, I | -0.69 to -1.49 | Stabilization of supramolecular helical structures in π-conjugated systems. | nih.gov |
Kinetic Studies of Derivatization Reactionsresearchgate.net
While specific kinetic data for derivatization reactions of this compound were not directly detailed in the provided search results, the general principles of peptide synthesis and derivatization are well-established. The tert-butyloxycarbonyl (Boc) group serves as a common amine protecting group in peptide synthesis, readily removed under acidic conditions. The presence of the bromine atom at the 2-position of the phenyl ring can influence reactivity due to its electron-withdrawing nature and steric bulk. Derivatization reactions, such as esterification of the carboxylic acid or modifications of the Boc group, would typically follow established organic chemistry protocols. For instance, the synthesis of peptide nucleic acid (PNA) monomers, which often involves modified amino acids, utilizes reactions like the Mitsunobu reaction for coupling amino alcohols with protected amino acid esters researchgate.net. The kinetics of such reactions would depend on factors like reactant concentrations, temperature, solvent, and the specific coupling reagents employed. Detailed kinetic studies would involve monitoring reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine rate constants and activation energies for specific derivatization pathways.
Conformational and Self-Assembly Mechanistic Insights
This compound, as a modified phenylalanine derivative, possesses structural features that enable complex conformational behaviors and self-assembly into various nanostructures. These processes are driven by non-covalent interactions and are significantly influenced by its specific chemical architecture.
Influence of the Boc Group and Bromine on Aggregation Behaviormdpi.comacs.orgksbm.or.krresearch-solution.com
The tert-butyloxycarbonyl (Boc) group and the bromine atom at the 2-position of the phenyl ring in this compound play significant roles in dictating its aggregation behavior.
Bromine Atom: The bromine atom at the ortho position (2-position) of the phenyl ring introduces several effects. It is an electron-withdrawing group, which can subtly alter the electronic distribution within the phenyl ring, potentially affecting π-π stacking interactions. More significantly, the bromine atom adds steric bulk and increases the molecular weight and lipophilicity of the molecule. This can lead to altered packing arrangements during self-assembly compared to an unsubstituted phenylalanine derivative. The presence of halogen atoms on aromatic rings has been shown to influence crystal packing and intermolecular interactions in various organic molecules acs.org. In the context of self-assembly, the bromine atom can modulate the strength and nature of van der Waals forces and potentially influence π-π interactions by altering the electron density of the aromatic ring.
These combined influences dictate the specific morphology and stability of the aggregates formed by this compound.
Role in Forming Nanofibers and Nanotubesmdpi.comacs.orgresearch-solution.com
Peptide derivatives, including modified amino acids, are known to self-assemble into one-dimensional nanostructures such as nanofibers and nanotubes. This self-assembly is often driven by the formation of β-sheet structures, stabilized by hydrogen bonding between peptide backbones nih.gov. The specific side chains and terminal modifications significantly influence the resulting morphology.
This compound, with its protected amine and brominated phenyl ring, is expected to participate in self-assembly processes that could lead to the formation of nanofibers or nanotubes. The hydrophobic interactions mediated by the Boc group and the brominated phenyl ring, along with potential π-π stacking interactions involving the phenyl ring, would drive the alignment and assembly of these molecules. The specific arrangement of these molecules in the aggregate would determine whether fibers or tubes are formed. For instance, in related systems like Boc-Phe-Phe, varying solvents can lead to the formation of nanospheres or nanotubes rsc.org. The bromine atom's steric and electronic effects could influence the precise packing geometry, potentially favoring specific nanostructural formations. The formation of such nanostructures is a critical aspect of their application in areas like biomaterials and drug delivery, where ordered assemblies can provide unique mechanical and functional properties mdpi.com.
Advanced Spectroscopic and Structural Characterization in Research of Boc Phe 2 Br Oh and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For BOC-PHE(2-BR)-OH, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.
¹H and ¹³C NMR spectroscopy allows for the identification of characteristic signals corresponding to the different functional groups within this compound, thereby confirming its structure and purity.
The tert-butoxycarbonyl (Boc) protecting group is readily identified by its distinctive signals. In ¹H NMR, the nine equivalent protons of the tert-butyl moiety typically appear as a sharp singlet in the upfield region, usually around δ 1.4-1.5 ppm vulcanchem.comacs.orgresearchgate.net. The carbonyl carbon of the Boc group is observed in the ¹³C NMR spectrum at chemical shifts typically between δ 154-157 ppm vulcanchem.commdpi.com.
The amino acid backbone contributes characteristic resonances. The α-proton (CH) usually resonates as a multiplet in the ¹H NMR spectrum between δ 4.4 and 4.7 ppm, influenced by coupling to the adjacent NH and β-protons vulcanchem.comresearchgate.net. The amide proton (NH) is generally observed as a broad singlet, with its position varying (often around δ 5.0-5.5 ppm) depending on the solvent and the potential for hydrogen bonding acs.orgresearchgate.net. The α-carbon typically appears in the ¹³C NMR spectrum around δ 50-55 ppm, while the carboxylic acid carbonyl carbon resonates between δ 170-175 ppm vulcanchem.comjalsnet.com.
The presence of the 2-bromophenyl ring introduces specific signals. The aromatic protons are observed in the characteristic region of δ 7.0-7.5 ppm, with their exact positions and splitting patterns influenced by the bromine substituent at the ortho (2-) position vulcanchem.compressbooks.pubstackexchange.com. In ¹³C NMR, the carbon directly bonded to bromine (C-Br) is typically found around δ 115-120 ppm, while other aromatic carbons resonate in the δ 125-135 ppm range, with their shifts affected by the bromine's electronegativity and positional influence jalsnet.comstackexchange.comscirp.org.
Table 1: Typical NMR Chemical Shift Ranges for this compound
| Proton/Carbon Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
| Boc tert-butyl (CH₃) | ~1.4-1.5 (s, 9H) | ~28-29 (CH₃) | Singlet due to nine equivalent protons. |
| Boc Quaternary Carbon | - | ~79-80 | |
| Boc Carbonyl (C=O) | - | ~154-157 | Characteristic signal for the carbamate (B1207046) carbonyl. |
| α-Proton (α-CH) | ~4.4-4.7 (m, 1H) | ~50-55 | Multiplet due to coupling with NH and β-protons. |
| Amide Proton (NH) | ~5.0-5.5 (br s) | - | Broad singlet, position can vary. |
| Carboxylic Acid (COOH) | Variable | ~170-175 (C=O) | Proton signal is exchangeable and solvent-dependent. |
| 2-Bromophenyl Ring Protons | ~7.0-7.5 (m) | - | Complex pattern influenced by bromine at the ortho position. |
| 2-Bromophenyl Ring Carbons | - | ~115-120 (C-Br) | Carbon bearing bromine. |
| - | ~125-135 | Other aromatic carbons, influenced by bromine and amino acid moiety. |
Note: Chemical shifts are approximate and can vary depending on solvent, concentration, and temperature.
To fully elucidate the structure and understand the spatial relationships between atoms, advanced two-dimensional (2D) NMR techniques are indispensable. These methods correlate signals from different nuclei, providing crucial connectivity and proximity information essential for conformational analysis.
Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton scalar couplings (J-couplings), establishing direct connectivity between adjacent protons. For this compound, COSY would confirm the coupling between the α-proton and the β-protons of the phenylalanine side chain, and potentially between the α-proton and the NH proton creative-biostructure.comweebly.com.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to heteronuclei, typically ¹H to ¹³C. This technique is vital for assigning specific proton signals to their corresponding carbon atoms, thereby aiding in the assignment of the entire spectrum creative-biostructure.comweebly.comwikipedia.org. It would link the α-proton to the α-carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY detects through-space correlations between protons that are in close spatial proximity, irrespective of their chemical connectivity. This is critical for conformational analysis, as it reveals which protons are close to each other in three-dimensional space. For this compound, NOESY experiments can help determine the preferred conformations of the side chain and the orientation of the Boc group relative to the amino acid backbone, which is essential for understanding its behavior in solution and in peptide structures creative-biostructure.comweebly.comlibretexts.org.
These multidimensional NMR techniques, when used in combination, provide a comprehensive dataset for unambiguous structural assignment and the investigation of conformational preferences.
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopic technique used to probe the stereochemical and conformational properties of chiral molecules bruker.comgaussian.comresearchgate.net. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during its vibrational transitions bruker.comresearchgate.net.
For this compound, which possesses a chiral center at the α-carbon, VCD can be employed to:
Determine Absolute Configuration : Enantiomers of a chiral molecule exhibit VCD spectra that are mirror images of each other gaussian.comresearchgate.net. By comparing experimental VCD spectra with those predicted from theoretical calculations, the absolute configuration of the chiral center can be assigned gaussian.comacs.org.
Investigate Conformational Preferences : VCD is highly sensitive to the three-dimensional arrangement of atoms within a molecule bruker.comwhiterose.ac.uk. Different conformations of this compound will exhibit distinct VCD spectral features. By analyzing these features, particularly in conjunction with computational modeling, researchers can identify the dominant conformers in solution and understand how factors like hydrogen bonding or steric interactions influence the molecule's preferred spatial arrangement bruker.comgaussian.comacs.orgwhiterose.ac.uknih.gov. This is crucial for understanding how this modified amino acid might interact within larger peptide structures or biological systems.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass Spectrometry (MS) is vital for determining the molecular weight, elemental composition, and purity of chemical compounds. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly relevant for this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the precise determination of the molecular weight and confirmation of the elemental composition of this compound msu.edulibretexts.orgbioanalysis-zone.comspectroscopyonline.com.
Exact Mass and Elemental Composition : HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass of the molecular ion msu.edubioanalysis-zone.comspectroscopyonline.com. For this compound, with the molecular formula C₁₄H₁₇BrNO₄ cymitquimica.com, HRMS can precisely confirm this elemental composition by matching the measured exact mass to the calculated theoretical mass. This capability is essential for distinguishing the target compound from other molecules with the same nominal mass but different elemental formulas bioanalysis-zone.comspectroscopyonline.com. The calculated exact monoisotopic mass for the neutral molecule is approximately 341.0365 Da (using ⁷⁹Br) or 343.0344 Da (using ⁸¹Br) cymitquimica.com.
Isotopic Pattern Analysis : The presence of bromine in this compound is unequivocally confirmed by its characteristic isotopic pattern in the mass spectrum. Bromine naturally exists as two major isotopes: ⁷⁹Br (approximately 50.5% abundance) and ⁸¹Br (approximately 49.5% abundance) msu.eduucalgary.cachemguide.co.uk. Consequently, molecules containing a single bromine atom will exhibit a pair of molecular ion peaks (or fragment ions containing bromine) separated by 2 m/z units, with intensities that are nearly equal (approximately 1:1 ratio) msu.eduucalgary.cachemguide.co.uk. This distinctive doublet is a hallmark for the presence of bromine and aids in confirming the molecular formula.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value (approximate) | Notes |
| Molecular Formula | C₁₄H₁₇BrNO₄ | cymitquimica.com |
| Nominal Molecular Weight | 342 g/mol | |
| Exact Monoisotopic Mass | 341.0365 Da (using ⁷⁹Br) | For the neutral molecule. |
| 343.0344 Da (using ⁸¹Br) | For the neutral molecule. | |
| Expected [M+H]⁺ Ion (⁷⁹Br) | ~342.0443 m/z | Common ionization state in positive ion mode ESI-MS. |
| Expected [M+H]⁺ Ion (⁸¹Br) | ~344.0422 m/z | Characteristic M+2 peak due to the ⁸¹Br isotope. |
| Bromine Isotope Pattern | M and M+2 peaks with ~1:1 intensity ratio | Confirms the presence of one bromine atom. |
| Purity Assessment | Typically >97% via HPLC | (HPLC purity is often assessed in conjunction with MS analysis). |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of peptides and modified amino acids libretexts.orgtandfonline.comuab.edu. It is particularly useful for this compound, whether analyzed as a standalone compound or as part of a larger peptide sequence.
Ionization and Detection : ESI generates charged analyte molecules, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, which are then analyzed by the mass spectrometer libretexts.org. For this compound, ESI-MS can readily detect ions corresponding to its protonated form, exhibiting the characteristic bromine isotopic pattern as described above uab.edu.
Application in Peptide Analysis : In the context of peptide synthesis and analysis, ESI-MS is invaluable for verifying the integrity of the synthesized peptide. It can detect the presence or absence of protecting groups (like the Boc group) and confirm the incorporation of modified amino acids, such as this compound, into a peptide chain uab.edunih.gov. If a peptide containing this compound is analyzed, ESI-MS can provide the molecular weight of the entire peptide, and tandem MS (MS/MS) can be used for fragmentation to confirm the amino acid sequence and the precise location of the modified residue tandfonline.comuab.edunih.gov. This is crucial for identifying potential errors in synthesis, such as incomplete deprotection or missing amino acids uab.edu.
Compound List:
this compound (N-tert-butoxycarbonyl-2-bromophenylalanine)
X-Ray Crystallography for Solid-State Structural Analysis
Single-Crystal X-Ray Diffraction of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structures of various phenylalanine derivatives, including those incorporating halogen substituents rcsb.orgrsc.orgiucr.orgpreprints.orgrsc.org. While specific crystallographic data for this compound itself is not extensively detailed in the provided search results, the technique is routinely applied to similar compounds to reveal their crystal packing and molecular geometry. For instance, studies on related bromophenylalanine derivatives within peptide structures have provided insights into how these unnatural amino acids are accommodated within protein complexes rcsb.orgiucr.org. Similarly, research on supramolecular assemblies involving bromophenylalanine derivatives has demonstrated the formation of complex architectures, such as octameric cages, where the arrangement of molecules is dictated by specific intermolecular interactions rsc.org. The determination of crystal structures allows for the precise mapping of atomic positions, providing a foundation for understanding solid-state properties and intermolecular forces.
| Parameter | Typical Determination for Crystalline Amino Acid Derivatives |
| Space Group | Monoclinic, Orthorhombic, Triclinic, etc. |
| Unit Cell Parameters | a, b, c (Å) and α, β, γ (°) |
| Molecular Formula | C14H18BrNO4 (for this compound) |
| Molecules per Unit Cell | Z value |
| Bond Lengths & Angles | Precise atomic connectivity and geometry |
| Torsional Angles | Conformation of side chains and protecting groups |
| Intermolecular Distances | Proximity of atoms between adjacent molecules |
Analysis of Intermolecular Interactions, Including Halogen Bonding
X-ray crystallography is indispensable for identifying and quantifying intermolecular interactions that dictate crystal packing. For compounds like this compound, which contains an aromatic ring with a bromine substituent, these interactions are particularly important. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid and interacts with a Lewis base (such as oxygen or nitrogen atoms), is a key consideration researchgate.netchemrxiv.org. The bromine atom at the ortho position of this compound is strategically placed to participate in such interactions, potentially influencing molecular self-assembly and crystal lattice stabilization mdpi.com.
Infrared (IR) and Raman Spectroscopy
Spectroscopic techniques like Infrared (IR) and Raman spectroscopy are vital for identifying functional groups, confirming molecular structure, and probing molecular vibrations that are sensitive to intermolecular forces and solid-state packing.
FT-IR Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the characteristic functional groups present in organic molecules. For this compound, FT-IR can confirm the presence of the Boc protecting group, the carboxylic acid moiety, the aromatic phenyl ring, and the carbon-bromine bond. Characteristic absorption bands are expected for these groups: the C=O stretch of the carboxylic acid and the Boc carbamate typically appear around 1700-1725 cm⁻¹ and 1690-1710 cm⁻¹, respectively. The Boc group also exhibits characteristic C-O stretching vibrations in the 1150-1250 cm⁻¹ region, and aliphatic C-H stretches from the tert-butyl group are observed around 2850-2970 cm⁻¹ rsc.orgnih.govmdpi.comorgsyn.org. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the C-Br stretch usually lies in the fingerprint region below 800 cm⁻¹ adelaide.edu.auspectroscopyonline.com.
Furthermore, FT-IR is sensitive to hydrogen bonding. The O-H stretching vibration of the carboxylic acid group, typically a broad band around 3000-3500 cm⁻¹, is significantly influenced by the strength and nature of hydrogen bonds formed in the crystal lattice or solution rsc.org. By observing shifts and broadening of these bands, researchers can gain information about the extent of hydrogen bonding and its impact on the molecular environment.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |
| N-H stretch (Boc) | ~3300-3400 | Often broad, can be masked by O-H |
| C-H stretch (aliphatic) | ~2850-2970 | Boc tert-butyl, methylene (B1212753) groups |
| C-H stretch (aromatic) | ~3000-3100 | Phenyl ring |
| C=O stretch (Carboxylic acid) | ~1700-1725 | Strong absorption |
| C=O stretch (Boc carbamate) | ~1690-1710 | Often a doublet or strong single band |
| C-O stretch (Boc) | ~1150-1250 | Characteristic of ester/carbamate |
| C-Br stretch | < 800 | In fingerprint region |
| Aromatic ring | ~1600, ~1500 | C=C stretching |
Raman Spectroscopy for Probing Molecular Packing and Interactions in Gels and Crystals
Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are sensitive to changes in molecular symmetry, packing, and intermolecular forces. It is particularly useful for studying the solid state, including crystalline materials and gels nih.govspectroscopyonline.comuliege.be. The vibrational modes observed in Raman spectra are directly related to the internal structure of the molecule and how it interacts with its environment.
For this compound, Raman spectroscopy can offer insights into the collective vibrational behavior of molecules within a crystal lattice or a self-assembled gel structure. Changes in peak positions, intensities, and band shapes can indicate variations in molecular packing, the presence of specific intermolecular interactions (like halogen bonding or hydrogen bonding), or polymorphism. The aromatic ring vibrations of the phenylalanine moiety are typically strong Raman scatterers and can be sensitive to the electronic environment and packing arrangements spectroscopyonline.com. By analyzing these spectral features, researchers can gain a deeper understanding of the forces that drive the formation and stability of supramolecular structures and crystalline phases.
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for their purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for this compound.
HPLC is a primary method for quantitative purity analysis, often achieving purities of ≥98.0% for this compound sigmaaldrich.com. It utilizes a stationary phase (commonly C18) and a mobile phase, separating compounds based on their differential partitioning. UV detection at wavelengths like 214 nm is typical for amino acid derivatives . HPLC is also crucial for monitoring reaction progress and identifying impurities. Furthermore, chiral HPLC can be employed to determine the enantiomeric purity, ensuring the desired stereochemistry is maintained rsc.org.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity of this compound and for isolating it from reaction mixtures. Its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase allows for the quantification of impurities and the collection of pure product.
Methodologies and Findings: Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of protected amino acids. Typical methods involve using a C18 stationary phase, with a mobile phase gradient consisting of water and an organic solvent (such as acetonitrile (B52724) or methanol), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. Detection is usually performed using UV absorbance, commonly at wavelengths around 210-220 nm or 254 nm, where the aromatic ring of phenylalanine absorbs light.
Research findings indicate that HPLC is highly effective in assessing the purity of N-Boc-protected amino acids. For instance, N-Boc-4-trifluoromethyl-L-phenylalanine has been reported to achieve purity levels exceeding 98% when analyzed by HPLC ruifuchemical.com. Similarly, Boc-2-bromo-D-phenylalanine is characterized with a purity of ≥99% by HPLC . While specific HPLC parameters for this compound are not universally standardized and may vary between laboratories, typical chromatographic purity for such compounds often surpasses 95%, with many aiming for >98% for research-grade materials ruifuchemical.com.
HPLC is also instrumental in the preparative isolation of pure this compound. By optimizing mobile phase composition, gradient profile, and column dimensions, researchers can achieve efficient separation of the target compound from starting materials, byproducts, and isomers. Fractions containing the pure compound are collected, pooled, and then lyophilized to yield the isolated product. For example, preparative HPLC using a Phenomenex Kinetex XB-C18 column with a water/acetonitrile gradient containing TFA has been successfully used for purifying peptide fragments rsc.org.
Data Table: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Specification/Value | Notes |
| Column Type | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard for RP-HPLC analysis of amino acid derivatives. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier enhances peak shape and retention. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for gradient elution. |
| Gradient Elution | e.g., 10-90% B over 20 min | Optimized gradient depends on specific compound and column. |
| Flow Rate | 1.0 mL/min | Common flow rate for analytical HPLC. |
| Detection Wavelength | 214 nm or 254 nm | UV detection wavelengths suitable for aromatic compounds. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical scale. |
| Column Temperature | 25-30 °C | Maintains stable column performance. |
| Typical Purity | ≥95% (often >98%) | Reflects the effectiveness of synthesis and purification methods. |
| Isolation Yield | Variable | Depends on reaction scale, purity of crude material, and separation efficiency. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile technique for monitoring the progress of chemical reactions involving this compound, such as its synthesis or subsequent derivatization. It allows researchers to quickly assess the consumption of starting materials and the formation of products, aiding in the optimization of reaction conditions and determining the appropriate time for work-up.
Methodologies and Findings: TLC typically utilizes silica (B1680970) gel plates as the stationary phase. The mobile phase is usually a mixture of organic solvents, chosen based on the polarity of the compounds being analyzed. For BOC-protected amino acids, common solvent systems include mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol, sometimes with a small percentage of acetic acid or triethylamine (B128534) to improve spot separation. Visualization of the separated spots is most commonly achieved by exposure to UV light at 254 nm, as the phenyl ring in this compound is UV-active. Other visualization methods, such as staining with iodine vapor or potassium permanganate (B83412) solution, can also be employed if UV visualization is insufficient.
TLC is widely used to monitor the synthesis of various amino acid derivatives. For instance, in the synthesis of phenylalanine derivatives, TLC is employed to track the progress of coupling reactions or deprotection steps nih.govmdpi.commdpi.comrsc.org. By comparing the retention factors (Rf values) of the starting material, intermediates, and products, researchers can determine if a reaction has gone to completion or if further reaction time is needed. For example, a typical TLC monitoring process might involve spotting the reaction mixture alongside the starting material onto a silica gel plate, eluting with an appropriate solvent system, and visualizing under UV light. A successful reaction would show the disappearance of the starting material spot and the appearance of a new spot (or spots) with a different Rf value corresponding to the product.
While specific Rf values for this compound depend on the chosen TLC system, it is generally observed as a distinct spot from its precursors or subsequent reaction products. For example, in the synthesis of related N-Boc protected amino acids, TLC is used to detect ortho/meta isomers or di-brominated products, guiding adjustments in reaction stoichiometry to suppress over-bromination .
Data Table: Representative TLC Conditions for Reaction Monitoring
| Parameter | Typical Specification/Value | Notes |
| Stationary Phase | Silica Gel 60 F254 | Standard adsorbent for TLC; F254 indicates a fluorescent indicator for UV visualization. |
| Mobile Phase System | e.g., Ethyl Acetate:Hexane (1:1 to 3:1) or Dichloromethane:Methanol (10:1 to 20:1) | Solvent system chosen based on the polarity of reactants and products. Acetic acid (0.1-1%) may be added. |
| Visualization | UV light (254 nm) | Effective for compounds with aromatic rings. |
| Iodine Vapor | General stain for organic compounds. | |
| Potassium Permanganate | Stain for unsaturated or easily oxidized compounds. | |
| Reaction Monitoring | Spotting reaction aliquots | Compare Rf of starting material, intermediates, and product to assess reaction progress. |
| Purity Check | Visual inspection | Indicates presence of major byproducts if distinct spots are observed. |
Advanced Research on Functional Materials and Biomaterials Derived from Boc Phe 2 Br Oh
Peptide-Based Biomaterials
The inherent biocompatibility and biodegradability of peptides make them ideal candidates for creating biomaterials for medical applications. nih.gov BOC-PHE(2-BR)-OH is instrumental in the design of these materials, particularly in the formation of self-assembling dipeptides that create nanostructures with significant potential in drug delivery, regenerative medicine, and bioelectronics.
Design of Self-Assembling Dipeptides for Nanostructures
The self-assembly of dipeptides into well-ordered nanostructures is a phenomenon driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net The introduction of a tert-butyloxycarbonyl (Boc) protecting group to dipeptides like diphenylalanine (Phe-Phe) can influence their self-assembly, leading to the formation of various morphologies, including nanotubes and nanospheres, depending on the solvent conditions. rsc.orgsemanticscholar.orgresearchgate.net
Researchers have explored how modifying the aromatic content of dipeptides can enhance their properties. For instance, increasing the aromaticity of Boc-Phe-Phe by attaching a benzothiazole (B30560) group has been shown to improve the fluorescence and rigidity of the resulting materials. mdpi.com The design of such peptide-polymer conjugates is a key area of research for developing new biomaterials with advanced properties. upc.edu The self-assembly process can be finely tuned by altering factors like the solvent system, which can dictate the final morphology of the nanostructures, such as nanospheres or nanobelts. mdpi.com
The table below summarizes the key characteristics of this compound, which are foundational to its use in designing these complex biomaterials.
| Property | Value |
| Synonyms | Boc-D-Phe(2-Br)-OH, Boc-o-bromo-D-Phe-OH, (R)-2-((tert-butoxycarbonyl)amino)-3-(2-bromophenyl)propanoic acid |
| CAS Number | 261360-76-3 |
| Molecular Formula | C14H18BrNO4 |
| Molecular Weight | 344.2 g/mol |
| Appearance | White powder |
| Purity | ≥ 99% (HPLC) |
| Melting Point | 103 - 108 °C |
Data sourced from multiple chemical suppliers. chemimpex.comchempep.com
Applications in Drug Delivery Systems
The self-assembled nanostructures derived from this compound and related dipeptides are promising vehicles for drug delivery. frontiersin.org The ability to form hydrogels with a fibrous network similar to the extracellular matrix makes these materials particularly suitable for encapsulating and releasing therapeutic molecules. nih.govmdpi.com
For example, hydrogels formed from N-Boc protected dipeptides have demonstrated the ability to efficiently adsorb toxic dyes from water, suggesting their potential for environmental remediation as well as drug delivery. semanticscholar.org The co-assembly of different dipeptides, such as H-Phe-Phe-OH and Boc-Phe-Phe-OH, allows for the creation of materials with tunable properties, providing sites for post-assembly chemical functionalization for drug delivery applications. frontiersin.org The stimuli-responsive nature of some of these hydrogels, where a change in conditions can trigger a gel-sol transition, offers a mechanism for controlled drug release. semanticscholar.org
Integration into Regenerative Medicine and Bioelectronics
In regenerative medicine, peptide-based scaffolds that mimic the natural cellular environment are highly sought after. nih.gov The self-assembling dipeptides derived from this compound can form such scaffolds, providing a supportive structure for cell growth and tissue regeneration. frontiersin.org For instance, hydrogels with mechanical rigidity comparable to certain human tissues have been developed, highlighting their potential for biological applications. mdpi.com
The field of bioelectronics, which interfaces electronic devices with biological systems, also benefits from these materials. acs.org Peptide nanostructures offer biocompatibility and tunable electronic properties. acs.org Embedding Boc-Phe-Phe nanotubes into electrospun polymer fibers has been shown to maximize their piezoelectric response, which is crucial for biosensing and bioelectronic applications. rsc.org This integration of peptide nanostructures into electronic components opens up possibilities for developing advanced medical devices and sensors.
Optical Properties and Energy Harvesting
Derivatives of this compound exhibit interesting optical and piezoelectric properties, making them valuable for applications in nonlinear optics and energy harvesting.
Nonlinear Optical Properties of Derivatives
The modification of dipeptides to increase their aromatic content can lead to enhanced nonlinear optical (NLO) properties. mdpi.com For example, a Boc-Phe-Phe derivative functionalized with a benzothiazole group has been shown to exhibit a significant second-harmonic generation (SHG) response. mdpi.com The self-assembled nanobelts of this derivative have an estimated effective nonlinear susceptibility (d_eff) of approximately 0.9 pm/V, which is substantial for an organic crystal. mdpi.com This property arises from the non-centrosymmetric crystalline structure of the self-assembled material. mdpi.com
The table below presents a comparison of the nonlinear optical properties of a Boc-Phe-Phe derivative with another dipeptide crystal.
| Dipeptide | Morphology | Estimated d_eff (pm/V) |
| Boc-Phe-Phe-Bz | Nanobelts | ~0.9 |
| Triphenylalanine | Nanobelts | 0.34 |
Data from a study on a novel benzothiazole Boc-Phe-Phe-Bz derivative. mdpi.com
Piezoelectric Effects in Self-Assembled Structures
Piezoelectricity, the generation of an electric charge in response to applied mechanical stress, is another important property of self-assembled peptide structures. Diphenylalanine nanotubes are known for their notable stiffness and piezoelectric coefficient. acs.org Research has shown that increasing the number of phenyl groups in dipeptide structures can lead to superior material performance, including improved mechanical rigidity and piezoelectricity. acs.org
Boc-Phe-Phe nanotubes embedded in electrospun polymer fibers have demonstrated a significant piezoelectric response, with the extent of this response being dependent on the nanotube diameter. rsc.org This highlights the potential for these materials in energy harvesting applications, where mechanical energy can be converted into electrical energy. acs.org The development of such organic, biocompatible piezoelectric materials offers an eco-friendly alternative to traditional inorganic materials for use in miniaturized devices. researchgate.netacs.org
Hybrid Bionanomaterials
Electrospinning of Dipeptide-Polymer Composites
Electrospinning is a versatile and cost-effective technique used to fabricate continuous fibers with diameters on the micro or nanometer scale from a wide variety of polymers. mdpi.comdoi.org The process involves applying a high-voltage electric field to a polymer solution, causing a jet of the solution to be ejected, stretched, and solidified into fibers. mdpi.commaterialsopenresearch.org This method allows for the incorporation of active molecules, such as dipeptides, into a polymer matrix, yielding hybrid bionanomaterials with enhanced properties. mdpi.comdoi.org The morphology and properties of the resulting fibers are influenced by parameters like polymer concentration, solution flow rate, and the applied electric field strength. materialsopenresearch.orgmdpi.com
Although specific studies on the electrospinning of this compound are not prominently documented, research on the closely related dipeptide (tert-butoxycarbonyl)–L-phenylalanyl–L-isoleucine (Boc-Phe-Ile) provides significant findings. mdpi.com In these studies, Boc-Phe-Ile was successfully incorporated into microfibers of Poly-L-lactic acid (PLLA) and Poly (methyl methacrylate) (PMMA). mdpi.com Scanning electron microscopy confirmed the formation of microfibers with diameters ranging from 0.9 to 1.8 µm. mdpi.comrepec.org The research showed that the incorporation of the dipeptide enhanced the inherent piezoelectric response of the PLLA polymer. mdpi.com
These engineered fibers demonstrated significant pyroelectric and piezoelectric responses. mdpi.compreprints.org Specifically, the Boc-Phe-Ile@PLLA microfibers yielded the highest piezoelectric coefficient, calculated to be 56 pC/N. mdpi.comrepec.orgpreprints.org Furthermore, these composites exhibited a pyroelectric coefficient in the order of 10⁻⁷ C/(m²K) at temperatures slightly above room temperature. mdpi.compreprints.org Such findings underscore the potential of using dipeptide-polymer composite fibers in the development of highly efficient piezoelectric energy harvesters for applications in wearable and portable electronics. mdpi.comrepec.org
Table 1: Properties of Electrospun Dipeptide-Polymer Composites
| Composite Material | Fiber Diameter (nm) | Piezoelectric Coefficient (d_eff) | Peak Power Density (μWcm⁻²) | Key Findings |
|---|---|---|---|---|
| Boc-Phe-Ile@PLLA | 900 - 1800 | 56 pC/N | Not Reported | Showed the highest piezoelectric coefficient among the tested dipeptides. mdpi.comrepec.orgpreprints.org |
| Cyclo(L-Trp-L-Tyr)@PCL | Not Specified | 22 pC/N⁻¹ | 0.16 | Exhibited strong piezoelectric properties and a significant increase in Young's modulus (445%) and tensile strength (72%) compared to pure PCL fibers. nih.govmdpi.com |
| Phe-Phe Nanotubes | Not Applicable | 17.9 pm/V⁻¹ | 8.2 nW (from a 2.8 V output) | Demonstrated notable piezoelectric voltage generation under applied force. mdpi.compreprints.org |
Incorporation of Carbon Nanomaterials for Photoresponsive Systems
The functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, with photo-responsive molecules is a key strategy for creating advanced hybrid materials. unimi.it These systems are designed to have their optical and electrical properties modulated by an external light stimulus. unimi.it Functionalization can be achieved through non-covalent methods, such as π–π stacking interactions, or via covalent bonding. unimi.itnih.gov Amino acids with aromatic rings, like phenylalanine derivatives, are excellent candidates for non-covalent functionalization of CNTs through electron interactions. nih.gov
While direct studies on incorporating this compound into photoresponsive carbon nanomaterial systems are limited, related research provides a clear proof of principle. For instance, hydrogels formed from Fmoc-protected aromatic amino acids, including Fmoc-Phe-OH , have been successfully integrated with oxidized carbon nanotubes or graphene oxide. nih.gov These hybrid hydrogels were loaded with a model drug and, upon near-infrared (NIR) light irradiation, exhibited significant drug release triggered by the heat generated by the carbon nanomaterials. nih.gov This demonstrates a photothermally responsive system driven by the interaction between an amino acid derivative and a carbon nanomaterial. nih.gov
In other research, multi-walled carbon nanotubes (MWCNTs) were functionalized with an amino-porphyrin derivative, Zn(II) β-amino-tetraphenylporphyrinate , to create a photo-responsive nanohybrid. mdpi.com Spectroscopic analysis confirmed that upon photoactivation, the material exhibited energy and/or charge transfer between the porphyrin and the nanotube. mdpi.comup.pt This work highlights how amino-functionalized molecules can be covalently linked to CNTs to produce materials with distinct photo-responsive behaviors. mdpi.com These examples suggest a viable pathway for using this compound to develop novel photoresponsive hybrid materials.
Table 2: Examples of Photoresponsive Hybrid Nanomaterials
| System Components | Photo-stimulus | Observed Response | Application Area |
|---|---|---|---|
| Fmoc-Phe-OH / Graphene Oxide Hydrogel | Near-Infrared (NIR) Light | Heat-triggered release of a model drug (L-ascorbic acid). nih.gov | Controlled Drug Delivery |
| Azobenzene / Carbon Nanotubes | UV/Visible Light | Reversible isomerization of azobenzene, modulating the system's properties. unimi.it | Smart Devices, Biosensors |
| Zn(II) β-amino-tetraphenylporphyrinate / MWCNTs | Visible-NIR Light | Evidence of energy/charge transfer upon photoactivation. mdpi.comup.pt | Photoelectronics, Photocatalysis |
Pharmacological and Biological Research Perspectives
Precursor in Drug Development
BOC-PHE(2-BR)-OH serves as a valuable building block in the synthesis of novel compounds with potential therapeutic applications. Its unique chemical structure can be leveraged to enhance the properties of peptides and small molecules, making it a key component in modern drug discovery pipelines.
Development of Peptide-Based Drugs and Delivery Systems
The incorporation of modified amino acids like this compound into peptide sequences can significantly influence their pharmacological properties. Research indicates that such modifications can lead to improved stability against enzymatic degradation, enhanced bioavailability, and altered receptor binding affinities, all of which are critical for the development of effective peptide-based drugs nih.govnih.gov. The bromine atom, for instance, can alter the electronic and steric properties of the phenylalanine side chain, potentially leading to novel interactions with biological targets. Furthermore, peptide-based drug delivery systems, which utilize self-assembling peptides or peptide conjugates, can benefit from the inclusion of modified amino acids to fine-tune their release kinetics and targeting capabilities mdpi.comresearchgate.net.
Creation of Novel Compounds Targeting Specific Biological Pathways
The chemical versatility of this compound allows for its use in the creation of entirely new molecular entities designed to interact with specific biological pathways. By strategically placing the brominated phenylalanine residue within a molecular scaffold, researchers can design compounds that exhibit selective inhibition or activation of enzymes, receptors, or signaling cascades implicated in disease researchgate.net. This approach is fundamental to rational drug design, aiming to develop therapeutics with higher efficacy and fewer off-target effects. For example, research into phenylalanine derivatives has shown potential in targeting specific cellular pathways relevant to cancer researchgate.net.
Applications in Treatments for Cancer and Neurological Disorders
While direct therapeutic applications of this compound itself are not widely documented, its derivatives and peptides incorporating it show promise in treating complex diseases. Studies have explored phenylalanine derivatives for their cytotoxic effects on cancer cells researchgate.net. Moreover, modified amino acids are being investigated for their potential in neurological disorders, where precise molecular interactions are crucial for restoring neuronal function or mitigating disease progression netascientific.comnews-medical.netddtjournal.comgoogle.com. The ability to introduce specific chemical modifications, such as halogenation, can alter the lipophilicity and binding characteristics of molecules, which are important factors for brain penetration and interaction with neurological targets.
Protein Chemistry and Enzyme Mechanisms
Beyond drug development, this compound is a valuable tool in fundamental protein research, aiding in the understanding of protein structure, function, and interactions.
Studies on Protein Labeling and Modification
The presence of the bromine atom on the phenylalanine ring makes this compound suitable for various protein labeling and modification strategies. Brominated amino acids can serve as sites for further chemical conjugation or as probes in spectroscopic studies. For instance, such modifications can be used to investigate protein folding, stability, and interactions with other molecules or surfaces ntu.ac.ukresearchgate.netacs.orgsigmaaldrich.comresearchgate.netfraunhofer.de. The Boc group provides a standard handle for its incorporation into peptides via solid-phase peptide synthesis, after which the Boc group can be removed to allow for subsequent modifications or peptide coupling sigmaaldrich.com.
Investigation of Protein-Protein Interactions
Modified amino acids, including brominated phenylalanine derivatives, can be incorporated into proteins to study protein-protein interactions (PPIs) nih.govnih.gov. By introducing a chemically distinct residue, researchers can employ techniques like photo-crosslinking or other proximity-based assays to map interaction interfaces and understand the dynamics of protein complexes. For example, photo-reactive analogs of phenylalanine, such as p-benzoyl-L-phenylalanine, have been used to study protein-ligand binding and protein-protein interactions by forming covalent adducts upon UV irradiation nih.gov. While this compound itself is not inherently photo-reactive, its structural similarity to phenylalanine allows for its incorporation into peptides and proteins, potentially influencing their interaction profiles or serving as a precursor for further functionalization for interaction studies.
Exploration in Enzyme Mechanism Studies
Modified amino acids like N-Boc-2-bromophenylalanine are often synthesized and utilized as tools to probe the mechanisms of enzymes, particularly those that process phenylalanine or related aromatic amino acids. The introduction of a bromine atom at the 2-position of the phenyl ring can significantly alter the electronic and steric properties of the amino acid. This modification can serve several purposes in enzyme mechanism studies:
Substrate Analogs: this compound could be designed as a substrate analog to investigate enzyme specificity and catalytic mechanisms. By observing how an enzyme interacts with, processes, or is inhibited by this modified substrate, researchers can infer details about the enzyme's active site architecture, the role of specific amino acid residues in catalysis, and the transition state stabilization. The bromine atom might act as a bulky substituent or an electron-withdrawing group, influencing binding affinity and reaction rates.
Probing Active Site Residues: The bromine atom can also serve as a handle for spectroscopic techniques (e.g., X-ray crystallography, NMR) or as a point for introducing other functional groups. Its presence can help map out the binding pocket of an enzyme, revealing which residues are in close proximity to the modified phenylalanine moiety during substrate binding or catalysis.
Mechanism Elucidation: By comparing the kinetic parameters (e.g., kcat, Km) of the enzyme with this compound versus its natural substrate, researchers can gain insights into the rate-limiting steps of the enzymatic reaction and the contribution of specific interactions to catalysis. For instance, if the bromine atom hinders a particular catalytic step, it points to the importance of that region in the natural substrate's transformation.
Molecular Docking and Dynamics Simulations
Computational methods play a crucial role in understanding how molecules like this compound interact with biological targets at an atomic level.
Molecular docking and dynamics simulations are employed to predict and analyze the binding modes and affinities of this compound to potential biological targets, such as enzyme active sites or protein binding pockets.
Docking Studies: These studies involve computationally predicting the preferred orientation and conformation of this compound when it binds to a known three-dimensional structure of a biological target. Docking algorithms use scoring functions to estimate the binding energy, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and the target protein. The presence of the bromine atom at the ortho position of the phenyl ring would be a critical feature considered, influencing van der Waals forces and potentially halogen bonding interactions. For example, docking simulations might reveal that the bromine atom fits into a specific hydrophobic pocket or forms favorable interactions with electron-rich regions of the protein.
Ligand-Based Design: If the target protein's structure is unknown, computational studies might focus on the properties of this compound itself to predict its potential interactions with a class of targets based on known active compounds.
Molecular dynamics (MD) simulations provide a more detailed, time-dependent view of how this compound behaves once docked into an active site.
Conformational Stability: MD simulations track the atomic movements of both the ligand and the protein over time (picoseconds to nanoseconds or longer). This allows researchers to assess the stability of the docked pose, identify any significant conformational changes induced in either the ligand or the protein upon binding, and determine if the binding mode remains consistent throughout the simulation. For this compound, stability analysis would focus on how the bromine substituent affects the flexibility of the phenyl ring and its interaction with surrounding residues.
Root Mean Square Deviation (RMSD) Analysis: RMSD values are often calculated to quantify the deviation of the ligand's structure from its initial docked pose over the course of the simulation. A low RMSD suggests a stable binding mode, while large fluctuations might indicate an unstable interaction or flexibility in the binding site.
Future Directions and Emerging Research Avenues for Boc Phe 2 Br Oh
Expansion of Synthetic Methodologies
The synthesis of unnatural amino acids like BOC-PHE(2-BR)-OH is a rapidly evolving field, with a continuous drive towards more efficient, sustainable, and versatile methods. Future research is expected to focus on several key areas to expand the synthetic toolkit for this and related compounds.
A significant trend is the development of advanced catalytic methods. While traditional approaches have been effective, newer strategies employing transition metal catalysis, photoredox catalysis, and electrocatalysis are emerging to provide more direct and stereoselective routes to unnatural amino acids. For instance, methods that allow for the late-stage functionalization of readily available amino acid precursors could streamline the synthesis of derivatives of this compound.
Another promising direction is the exploration of biocatalysis. The use of enzymes, such as engineered halogenases and transaminases, offers the potential for highly selective and environmentally friendly synthetic processes. Research into developing enzymes that can regioselectively halogenate phenylalanine or its precursors could provide a green alternative to traditional chemical methods. Furthermore, the investigation of enzymes that can tolerate and incorporate brominated substrates will be crucial for the in vivo and in vitro synthesis of peptides and proteins containing this unnatural amino acid.
The table below summarizes potential future synthetic methodologies for this compound and its derivatives.
| Methodology | Potential Advantages | Key Research Focus |
| Advanced Catalysis | High stereoselectivity, broad substrate scope, late-stage functionalization | Development of novel catalysts (e.g., transition metal, photoredox), optimization of reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Engineering of halogenases and other enzymes, development of cell-free synthesis systems |
| Flow Chemistry | Improved scalability, enhanced safety, precise process control | Adaptation of existing batch syntheses to continuous flow, integration of in-line purification |
Novel Applications in Materials Science
The unique structural features of this compound, particularly the bromine atom, make it an attractive component for the design of advanced materials with tailored properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its strength and directionality in constructing supramolecular assemblies.
Future research in materials science is likely to explore the incorporation of this compound into polymers and hydrogels. The introduction of this brominated amino acid can influence the self-assembly of peptides and polymers, leading to materials with enhanced thermal stability, specific mechanical properties, or stimuli-responsive behavior. For example, the halogenation of phenylalanine has been shown to affect the formation and rigidity of hydrogels. Brominated aromatic compounds are also being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials, suggesting potential applications for polymers derived from this compound.
The development of functional supramolecular materials is another exciting avenue. By leveraging the halogen bonding capabilities of the bromine atom, it may be possible to create self-assembling systems with applications in areas such as drug delivery, tissue engineering, and sensor technology.
The following table outlines potential applications of this compound in materials science.
| Material Type | Key Property Influenced by this compound | Potential Applications |
| Polymers | Thermal stability, mechanical strength, electronic properties | Advanced plastics, organic electronics, flame retardants |
| Hydrogels | Gelation properties, rigidity, stimuli-responsiveness | Drug delivery, tissue engineering, biomaterials |
| Supramolecular Assemblies | Self-assembly, molecular recognition, tunable interactions | Sensors, crystal engineering, functional coatings |
Advanced Biological and Medicinal Chemistry Research
In the realm of biological and medicinal chemistry, this compound serves as a valuable building block for creating novel peptides and small molecules with enhanced therapeutic potential. The incorporation of unnatural amino acids into peptides can lead to improved stability against enzymatic degradation, increased potency, and altered receptor binding profiles.
A key area of future research will be the use of this compound in the design of peptide-based therapeutics. The bromine atom can serve as a versatile handle for post-synthetic modifications, allowing for the attachment of imaging agents, drug payloads, or other functional moieties. Furthermore, the presence of the bromine atom can directly influence the biological activity of the peptide. Halogenated amino acids have been incorporated into antimicrobial peptides, where they can enhance activity and selectivity.
The development of novel drug candidates based on brominated phenylalanine is another active area of investigation. The bromine substituent can alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved efficacy and reduced side effects. Research will likely focus on incorporating this amino acid into molecules targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
The table below summarizes emerging research areas for this compound in medicinal chemistry.
| Research Area | Rationale for Using this compound | Potential Therapeutic Applications |
| Peptide Therapeutics | Enhanced stability, site for bioconjugation, altered bioactivity | Antimicrobials, anticancer agents, targeted drug delivery |
| Small Molecule Drug Discovery | Modified pharmacokinetic/pharmacodynamic properties | Enzyme inhibitors, receptor modulators, imaging agents |
| Chemical Biology Probes | Introduction of a unique spectroscopic or reactive handle | Studying protein-protein interactions, enzyme mechanisms |
Theoretical and Computational Chemistry for Predictive Modeling
Theoretical and computational chemistry are becoming indispensable tools for predicting the impact of unnatural amino acids on the structure and function of peptides and proteins. These methods can provide valuable insights that guide the design of new molecules and materials, saving time and resources in the laboratory.
Future computational studies involving this compound will likely focus on several key aspects. Molecular dynamics (MD) simulations can be used to explore the conformational preferences of peptides containing this amino acid and to understand how the bromine atom influences peptide folding and stability. MD simulations are also being developed to better model halogen bonding in protein-ligand interactions, which will be crucial for the rational design of drugs incorporating this compound.
Quantum chemical calculations can provide a deeper understanding of the electronic properties of this compound and its interactions with its environment. These methods can be used to accurately model halogen bonds and other non-covalent interactions, helping to explain the observed properties of materials and biological systems containing this amino acid. Such computational approaches can aid in the design of novel halogenated peptides with desired aggregation propensities.
The following table highlights the role of computational chemistry in advancing research on this compound.
| Computational Method | Key Insights Provided | Application in Research |
| Molecular Dynamics (MD) Simulations | Peptide conformation, protein stability, ligand binding | Predicting the structural impact of incorporating this compound, guiding drug design |
| Quantum Chemical Calculations | Electronic structure, interaction energies, reaction mechanisms | Understanding the nature of halogen bonding, predicting reactivity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Predicting the therapeutic potential of new compounds |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
